Ethyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)cyclopropanecarboxylate
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Overview
Description
Ethyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)cyclopropanecarboxylate is an organic compound with a complex structure that includes a cyclopropane ring, an ethyl ester group, and a tetrahydro-2H-pyran-2-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)cyclopropanecarboxylate typically involves multiple steps:
Formation of the Tetrahydro-2H-pyran-2-yloxy Moiety: This step involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tetrahydro-2H-pyran-2-yloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The tetrahydro-2H-pyran-2-yloxy group can act as a protecting group, while the cyclopropane ring can participate in ring-opening reactions. The ester group can undergo hydrolysis to release the corresponding carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
Ethyl (tetrahydro-2H-pyran-2-yloxy)acetate: Similar in structure but lacks the cyclopropane ring.
Ethyl tetrahydropyran-4-ylacetate: Contains a tetrahydropyran ring but differs in the position of the ester group.
2-Tetrahydropyranyl acrylate: Contains a tetrahydropyran ring but has an acrylate group instead of an ester.
Uniqueness
Ethyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)cyclopropanecarboxylate is unique due to the presence of both a cyclopropane ring and a tetrahydro-2H-pyran-2-yloxy group
Properties
Molecular Formula |
C13H22O4 |
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Molecular Weight |
242.31 g/mol |
IUPAC Name |
ethyl 2-[2-(oxan-2-yloxy)ethyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H22O4/c1-2-15-13(14)11-9-10(11)6-8-17-12-5-3-4-7-16-12/h10-12H,2-9H2,1H3 |
InChI Key |
LEKXNVLWEZGNAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1CCOC2CCCCO2 |
Origin of Product |
United States |
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